molecular formula C12H15N5O2S B492745 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 423128-31-8

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B492745
CAS RN: 423128-31-8
M. Wt: 293.35g/mol
InChI Key: QGUTUQHGMQBEMP-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a chemical compound that is often used as a precursor for pesticides and glyphosate, a broad-spectrum herbicide . It is also used as an organic synthesis reagent .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported in the literature . The synthesis involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . For example, in the case of 3-(4-Amino-5-thioxo-4,5-di­hydro-1H-1,2,4-triazol-3-yl), there are weak inter­molecular hydrogen-bond inter­actions in the crystal structure, involving the NH and NH2 groups as donors, and the chloride anion, the S atom in the thio­ketone group and the unsubstituted ring N atom as acceptors .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate. It is insoluble in ether and acetone .

Scientific Research Applications

Synthesis of Related Compounds

The compound is related to 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which have been synthesized using similar starting materials such as succinic anhydride and aminoguanidine hydrochloride . The synthesis of these related compounds provides a pathway for the preparation of a variety of amines .

Antifungal Activity

Compounds comprising a pyridine-3-sulfonamide scaffold and 1,2,4-triazole substituents, similar to the compound , have shown potential antifungal activity . Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species .

Antiviral Activity

The compound is structurally similar to non-obligate chain terminating nucleosides with a linear substituent (azido or ethynyl group) at the 4′ position, which represent an important class of compounds in antiviral discovery, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .

Electrochromic and Optical Devices

The compound’s electroactive framework can potentially be used in applications of electrochromic and optical devices . The findings provide a basic comprehension of the interconversion of different redox states .

Coordination Complexes and Supramolecular Self-assemblies

The compound is related to ligands formed in a one pot ‘click’ reaction, which have been studied for generating d and f metal coordination complexes and supramolecular self-assemblies .

6. Formation of Dendritic and Polymeric Networks The same class of ligands has also been used in the formation of dendritic and polymeric networks . This highlights the compound’s potential in the field of polymer chemistry .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, 3-(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Future Directions

The future directions of similar compounds have been discussed in the literature. For example, the development of efficient microwave-assisted methods for the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been reported . Furthermore, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-2-19-9-5-3-8(4-6-9)14-10(18)7-20-12-15-11(13)16-17-12/h3-6H,2,7H2,1H3,(H,14,18)(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUTUQHGMQBEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

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